LogP Comparison: Ortho-Bromo Substitution Decreases Lipophilicity Relative to Non-Halogenated Scaffold
The ortho-bromo substitution in 2-bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide reduces its calculated lipophilicity (LogP) compared to the non-halogenated parent scaffold. The target compound exhibits a LogP of 1.42, whereas the unsubstituted N-(1-hydroxy-2-methylpropan-2-yl)benzamide has a higher LogP of 1.5782 . This 0.16 unit decrease indicates that the bromo analog is slightly less lipophilic, which can be a critical factor in drug design and biochemical assay development where membrane permeability and solubility are key considerations [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.42 |
| Comparator Or Baseline | N-(1-hydroxy-2-methylpropan-2-yl)benzamide (CAS: 19312-05-1) LogP: 1.5782 |
| Quantified Difference | LogP difference of -0.1582 (target is less lipophilic) |
| Conditions | Predicted/computed LogP values from chemical databases |
Why This Matters
A lower LogP suggests different solubility and membrane permeability profiles, directly influencing the compound's behavior in biological assays and its suitability for specific drug discovery campaigns.
- [1] YYBYY. (n.d.). N-(1-hydroxy-2-methylpropan-2-yl)benzamide. Retrieved from https://www.yybyy.com/baike/19312-05-1/ View Source
